

# Application Note: GSK8814 NanoBRET Assay for Cellular Target Engagement

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## Compound of Interest

Compound Name: GSK8814

Cat. No.: B607871

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the cellular target engagement of **GSK8814** with the ATAD2 bromodomain using the NanoBRET™ Target Engagement Intracellular Assay.

## Introduction

**GSK8814** is a potent and selective chemical probe for the ATAD2 (ATPase Family, AAA Domain Containing 2) bromodomain, a protein associated with cancer.[1][2][3] Overexpression of ATAD2 has been correlated with poor outcomes in several cancers, making it an attractive therapeutic target.[4] The NanoBRET™ Target Engagement (TE) Assay is a proximity-based method that allows for the quantitative measurement of compound binding to a specific protein target within intact cells.[5][6][7] This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused target protein and a cell-permeable fluorescent tracer.[7] The binding of a test compound, such as **GSK8814**, to the target protein competitively displaces the tracer, leading to a decrease in the BRET signal, which can be used to determine the compound's intracellular affinity.[5][6]

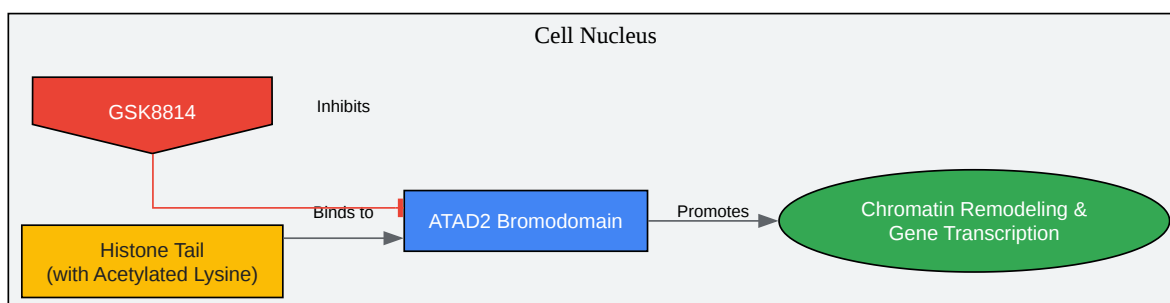
## Quantitative Data Summary

The following table summarizes the reported binding and activity values for **GSK8814**.

Parameter	Value	Assay Type	Target	Reference
IC50	0.059 $\mu$ M	Biochemical Assay	ATAD2 Bromodomain	[1]
pKd	8.1	Isothermal Titration Calorimetry (ITC)	ATAD2 Bromodomain	[2]
pKi	8.9	BROMOScan	ATAD2 Bromodomain	[1][2]
pIC50	7.3	Peptide Displacement Assay	ATAD2 Bromodomain	[2]
Cellular EC50	2 $\mu$ M	NanoBRET Assay	NanoLuc-ATAD2 Bromodomain	[2]

## Signaling Pathway

ATAD2 is a chromatin-remodeling factor that plays a role in gene transcription.[2] Its bromodomain specifically recognizes and binds to acetylated lysine residues on histone tails, a key event in chromatin decompaction and gene activation. By inhibiting the ATAD2 bromodomain, **GSK8814** prevents this interaction, leading to the modulation of gene expression, which can impact cancer cell growth and proliferation.[1][4]



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Caption: ATAD2 bromodomain binding to acetylated histones and its inhibition by **GSK8814**.

## Experimental Protocol: **GSK8814** NanoBRET Target Engagement Assay

This protocol is adapted from general NanoBRET™ Target Engagement Assay protocols provided by Promega.[5]

### 1. Materials

- Cells: HEK293 cells (or other suitable cell line)
- Plasmids:
  - ATAD2-NanoLuc® fusion vector (N- or C-terminal fusion)
  - Transfection Carrier DNA
- Reagents:
  - **GSK8814**
  - NanoBRET™ Tracer specific for ATAD2 (if available) or a suitable bromodomain tracer
  - FuGENE® HD Transfection Reagent
  - Opti-MEM™ I Reduced Serum Medium
  - DMEM with 10% FBS
  - Trypsin-EDTA
  - DMSO
  - NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

- Equipment:
  - White, non-binding surface 96-well or 384-well assay plates
  - Plate reader capable of measuring luminescence at 450 nm and 610 nm (or appropriate filters for the specific tracer)
  - Standard cell culture equipment

## 2. Methods

### 2.1. Cell Culture and Transfection

- Culture HEK293 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO<sub>2</sub> incubator.
- For transfection, prepare a DNA-FuGENE HD mixture in Opti-MEM™. A recommended ratio is 1 µg of total DNA to 3 µL of FuGENE HD. The total DNA should be a mix of the ATAD2-NanoLuc® vector and carrier DNA at a 1:9 ratio (e.g., 0.1 µg of ATAD2-NanoLuc® vector and 0.9 µg of carrier DNA).[\[6\]](#)
- Incubate the mixture for 20 minutes at room temperature.[\[6\]](#)
- Add the transfection complex to HEK293 cells and incubate for 18-24 hours to allow for protein expression.[\[6\]](#)

### 2.2. Assay Preparation

- Harvest the transfected cells using trypsin, neutralize, and centrifuge at 200 x g for 5 minutes.[\[6\]](#)
- Resuspend the cell pellet in Opti-MEM™ to a concentration of 2 x 10<sup>5</sup> cells/mL.[\[6\]](#)
- Prepare serial dilutions of **GSK8814** in DMSO. Then, create a 10X final concentration of each dilution in Opti-MEM™.
- Prepare a 20X stock of the NanoBRET™ tracer in Opti-MEM™. The optimal tracer concentration should be determined experimentally but is typically at a concentration that

gives 50-80% of the maximal BRET signal.

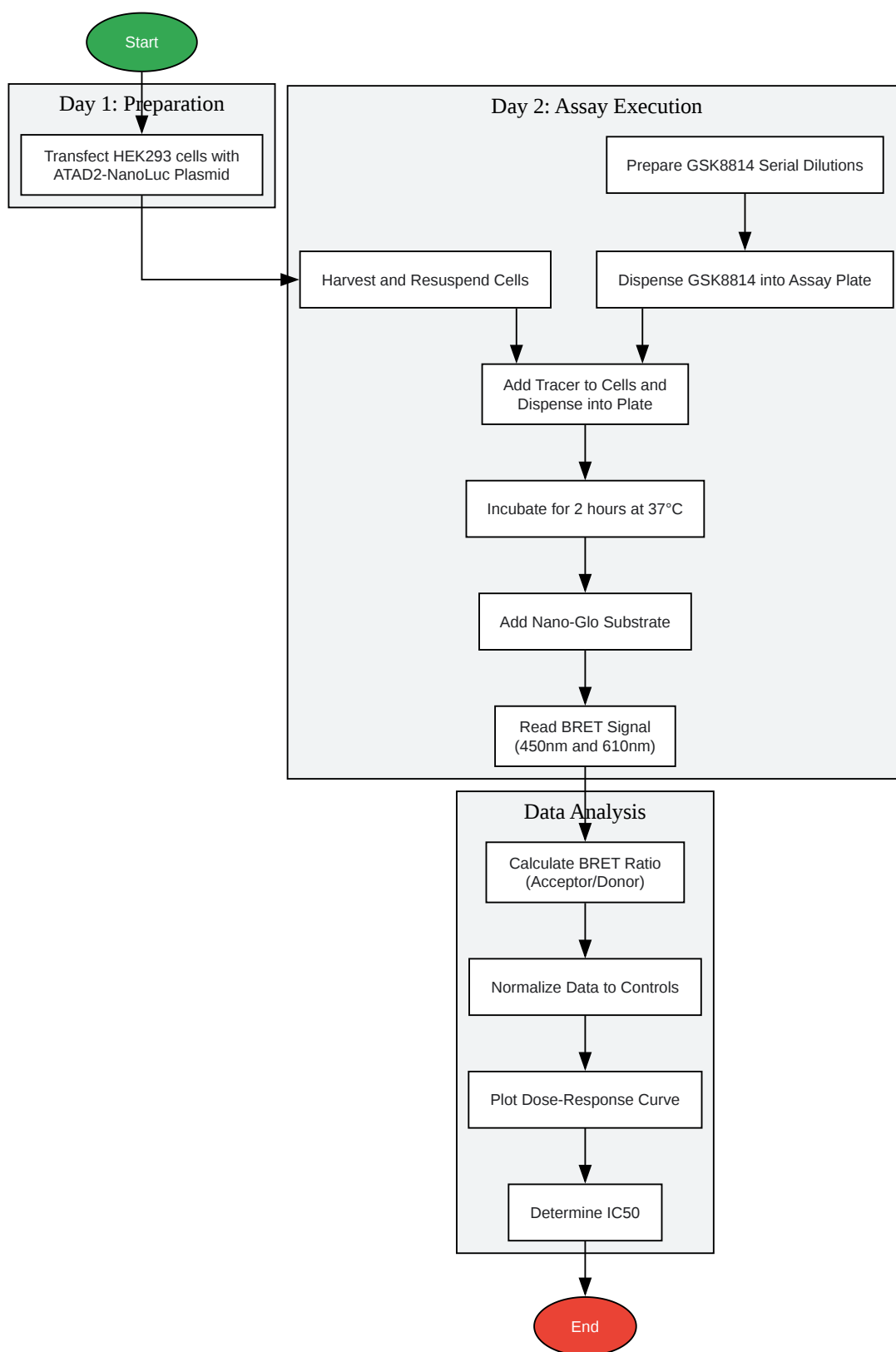
### 2.3. Assay Procedure

- Dispense the 10X **GSK8814** dilutions into the wells of a white assay plate (e.g., 10 µL for a 100 µL final volume in a 96-well plate). Include DMSO-only wells as a no-compound control.
- Add the 20X NanoBRET™ tracer to the cell suspension to create a 2X cell/tracer mix.
- Add the 2X cell/tracer mix to the wells containing the **GSK8814** dilutions (e.g., 50 µL).
- Incubate the plate for 2 hours at 37°C in a 5% CO<sub>2</sub> incubator to allow the binding to reach equilibrium.[\[6\]](#)
- Prepare the NanoBRET™ Nano-Glo® Substrate solution by mixing it with the Extracellular NanoLuc® Inhibitor in Opti-MEM™ according to the manufacturer's instructions.
- Add the substrate solution to each well (e.g., 20 µL for a final volume of 120 µL).
- Read the plate within 20 minutes on a plate reader, measuring both donor (NanoLuc®, ~450 nm) and acceptor (Tracer, ~610 nm) emission.[\[6\]](#)

### 2.4. Data Analysis

- Calculate the BRET ratio for each well by dividing the acceptor emission by the donor emission.
- Normalize the BRET ratios to the no-compound (DMSO) control.
- Plot the normalized BRET ratio against the logarithm of the **GSK8814** concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value, which represents the concentration of **GSK8814** required to displace 50% of the tracer from the ATAD2-NanoLuc® protein.

## Experimental Workflow



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